![molecular formula C15H25NO5 B14618457 Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate CAS No. 60216-42-4](/img/structure/B14618457.png)
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate typically involves multiple steps. One common method involves the esterification of a heptanoic acid derivative with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-[2-(acetyloxy)-5-[(tert-butyldiphenylsilyl)oxy]-3,4,6-trimethylphenyl]-7-phenylheptanoate
- Propanedinitrile, (acetyloxy)methyl-
Uniqueness
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.
Propiedades
Número CAS |
60216-42-4 |
|---|---|
Fórmula molecular |
C15H25NO5 |
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
methyl 7-[2-(acetyloxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C15H25NO5/c1-12(17)21-11-13-8-9-14(18)16(13)10-6-4-3-5-7-15(19)20-2/h13H,3-11H2,1-2H3 |
Clave InChI |
MCLPSTPIRWTQEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(=O)N1CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


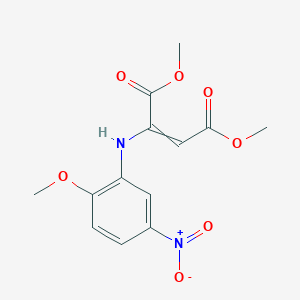
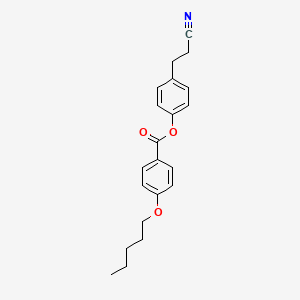
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
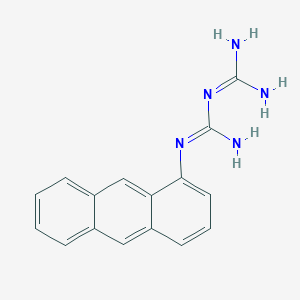
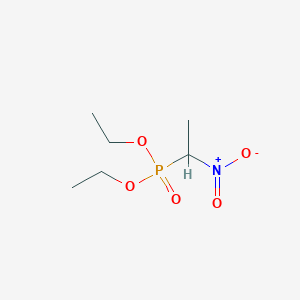


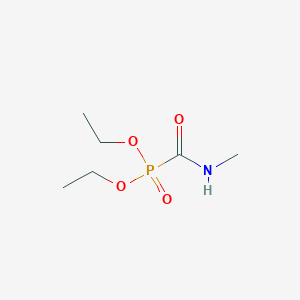


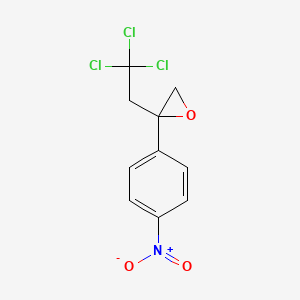
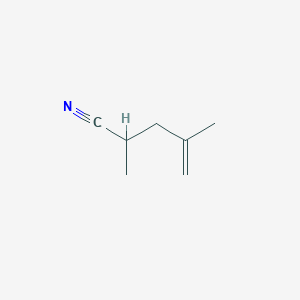
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

